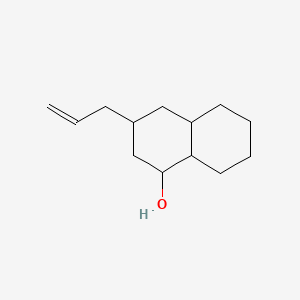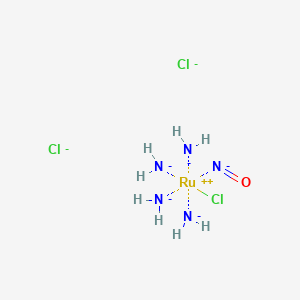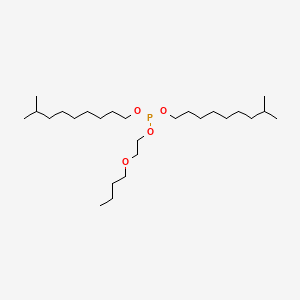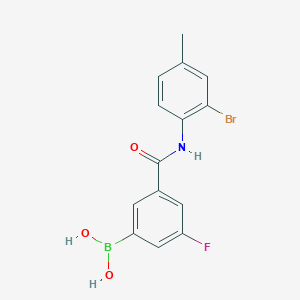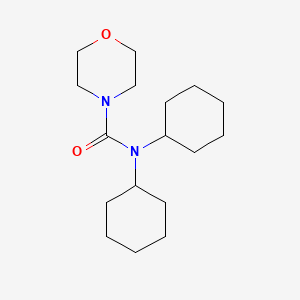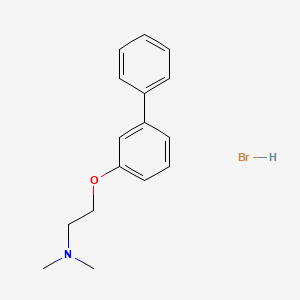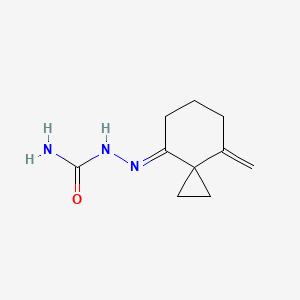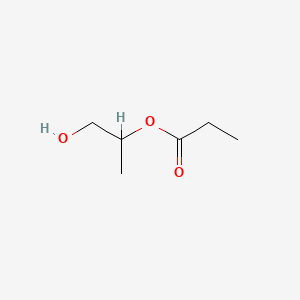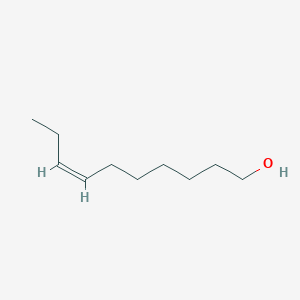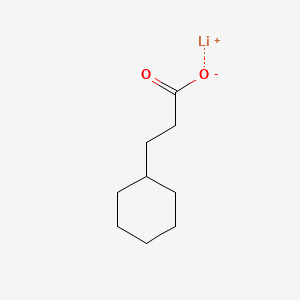
Lithium cyclohexanepropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium cyclohexanepropionate is an organolithium compound with the molecular formula C9H15LiO2. It is a lithium salt of cyclohexanepropionic acid and is known for its applications in various fields, including organic synthesis and materials science. This compound is characterized by its unique structure, which combines the properties of lithium with the cyclohexanepropionate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium cyclohexanepropionate can be synthesized through the reaction of cyclohexanepropionic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere to prevent moisture and air from interfering with the reaction. The general reaction is as follows:
C9H16O2+LiOH→C9H15LiO2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using lithium carbonate and cyclohexanepropionic acid. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium cyclohexanepropionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanepropionic acid or cyclohexanone.
Reduction: Formation of cyclohexanepropanol or cyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Lithium cyclohexanepropionate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: It is used in the preparation of lithium-based materials for batteries and other electronic devices.
Pharmaceuticals: It is investigated for its potential use in drug development and delivery systems.
Catalysis: It is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of lithium cyclohexanepropionate involves its ability to donate lithium ions (Li+) in chemical reactions. These lithium ions can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The compound’s effects are mediated through pathways involving lithium ion transport and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium acetate
- Lithium carbonate
- Lithium hydroxide
- Lithium chloride
Uniqueness
Lithium cyclohexanepropionate is unique due to its specific structure, which combines the properties of lithium with the cyclohexanepropionate moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
40702-21-4 |
|---|---|
Formule moléculaire |
C9H15LiO2 |
Poids moléculaire |
162.2 g/mol |
Nom IUPAC |
lithium;3-cyclohexylpropanoate |
InChI |
InChI=1S/C9H16O2.Li/c10-9(11)7-6-8-4-2-1-3-5-8;/h8H,1-7H2,(H,10,11);/q;+1/p-1 |
Clé InChI |
LJXRXMUSMGPQJI-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1CCC(CC1)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



